1-Chloro-3-fluorobenzene (C6H4ClF) is an aromatic organic compound with a chlorine atom bonded to the first carbon ring and a fluorine atom bonded to the third carbon ring. It is a colorless to light yellow liquid at room temperature Source: Sigma-Aldrich: . Due to its unique properties, 1-Chloro-3-fluorobenzene has been investigated for various applications in scientific research.
One area of research explores using 1-Chloro-3-fluorobenzene as a starting material for the synthesis of more complex molecules. The chlorine and fluorine atoms can be replaced with other functional groups through various chemical reactions, allowing researchers to create new molecules with specific properties for applications in pharmaceuticals, materials science, and other fields Source: Tokyo Chemical Industry: .
Another area of research involves using 1-Chloro-3-fluorobenzene to study fundamental chemical reactions. Scientists can investigate how the presence of the chlorine and fluorine atoms affects the reactivity of the molecule. This information can help improve the understanding of reaction mechanisms and guide the design of new catalysts or materials Source: PubChem - National Institutes of Health: .
1-Chloro-3-fluorobenzene is an aromatic compound with the molecular formula and a molecular weight of 130.547 g/mol. It is classified under the category of halogenated aromatic hydrocarbons, specifically as a chlorofluorobenzene. This compound is characterized by the presence of both chlorine and fluorine substituents on the benzene ring, with chlorine located at the first position and fluorine at the third position relative to each other. Its structure can be represented as follows:
1-Chloro-3-fluorobenzene is a colorless liquid that has a boiling point of approximately 127.4 °C and a flash point of 20 °C, indicating its flammable nature. It has a density of about 1.2 g/cm³ and exhibits moderate volatility with a vapor pressure of 13.5 mmHg at 25 °C .
Several methods can be employed to synthesize 1-chloro-3-fluorobenzene:
Interaction studies involving 1-chloro-3-fluorobenzene primarily focus on its reactivity with nucleophiles and electrophiles. Research has indicated that this compound can form stable adducts when reacted with nucleophiles such as n-butyllithium, leading to bicycloadducts . The radical cation formed during these interactions provides insights into its behavior in various chemical environments.
Several compounds share structural similarities with 1-chloro-3-fluorobenzene, including:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
1-Chloro-4-fluorobenzene | C6H4ClF | Chlorine at para position |
1-Bromo-3-fluorobenzene | C6H4BrF | Bromine substituent instead of chlorine |
1-Iodo-3-fluorobenzene | C6H4IF | Iodine substituent instead of chlorine |
2-Chloro-3-fluorobenzene | C6H4ClF | Chlorine at ortho position |
The uniqueness of 1-chloro-3-fluorobenzene lies in its specific arrangement of halogens on the benzene ring, which influences its reactivity patterns and applications compared to other chlorofluorobenzenes. Its meta-substituted structure affects electronic properties, making it distinct from para-substituted analogs.
Flammable;Irritant